Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate
Description
Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate is a thiophene-based compound characterized by:
- Ethyl ester group at position 3 of the thiophene ring.
- Phenyl substituent at position 5, contributing aromatic interactions.
Properties
Molecular Formula |
C20H24N2O3S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
ethyl 5-phenyl-2-[(2-piperidin-1-ylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H24N2O3S/c1-2-25-20(24)16-13-17(15-9-5-3-6-10-15)26-19(16)21-18(23)14-22-11-7-4-8-12-22/h3,5-6,9-10,13H,2,4,7-8,11-12,14H2,1H3,(H,21,23) |
InChI Key |
XTWXOQBTJRUHPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CN3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Acylation with 2-Piperidinoacetyl Chloride
In a patented method, ethyl 2-amino-5-phenyl-3-thiophenecarboxylate reacts with 2-piperidinoacetyl chloride in acetonitrile using N-ethyl-N,N-diisopropylamine (DIPEA) as a base:
Procedure :
Alternative Acylation Strategies
A two-step approach involves synthesizing the piperidinoacetyl group in situ. For example, piperidine is condensed with chloroacetyl chloride to form 2-chloro-N-(piperidin-1-yl)acetamide, which subsequently reacts with the thiophene amine. This method avoids handling unstable acyl chlorides directly but requires stringent temperature control (<5°C) to prevent decomposition.
Optimization of Reaction Parameters
Solvent and Base Selection
Polar aprotic solvents (e.g., acetonitrile, DMF) enhance acylation efficiency by stabilizing ionic intermediates. Triethylamine or DIPEA are preferred over inorganic bases due to better solubility and reduced side reactions.
Temperature and Time
Acylation proceeds optimally at 20–25°C. Elevated temperatures (>40°C) promote ester hydrolysis, while lower temperatures (<10°C) slow reaction kinetics.
Purification Techniques
-
Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity product (>98% by HPLC).
-
Chromatography : Silica gel with gradient elution (petroleum ether to ethyl acetate) resolves unreacted starting materials.
Mechanistic Insights
Acylation Mechanism
The acylation follows a nucleophilic acyl substitution pathway:
-
Activation of the acyl chloride by the base.
-
Attack by the thiophene amine on the electrophilic carbonyl carbon.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Gewald + Direct Acylation | High scalability; minimal by-products | Requires anhydrous conditions | 85–92% |
| In Situ Acyl Chloride | Avoids pre-synthesis of acyl chloride | Lower yields due to competing hydrolysis | 70–75% |
| Solid-Phase Synthesis | Suitable for combinatorial chemistry | High cost of resins and reagents | 60–65% |
Scalability and Industrial Feasibility
The Gewald-based route is industrially viable, as demonstrated in patent CN102311394B, which details a similar process for barbituric acid derivatives. Key considerations include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antioxidant Activity
Research has demonstrated that derivatives of thiophene compounds exhibit notable antioxidant properties. Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Studies employing various assays (e.g., DPPH and ABTS methods) indicate significant antioxidant activity, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at oxidative stress mitigation .
Antibacterial Activity
The compound has also shown promising antibacterial properties against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways . This activity positions the compound as a candidate for further development into antibacterial agents.
Anticancer Potential
Preliminary studies have indicated that thiophene derivatives, including this compound, may possess anticancer properties. Investigations into its effects on cancer cell lines have shown potential in inhibiting cell proliferation and inducing apoptosis, warranting further exploration in cancer therapeutics .
Case Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant capacity of various thiophene derivatives, this compound exhibited an inhibition rate of approximately 62% against free radicals compared to standard antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at combating oxidative damage .
Case Study 2: Antibacterial Testing
A series of antibacterial assays revealed that the compound effectively inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. These results highlight its potential as a lead compound for developing new antibacterial therapies .
Mechanism of Action
The mechanism of action of Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The piperidine moiety can interact with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Physical Properties
- Melting Points: Bromo-substituted analogs (e.g., ethyl 2-amino-4-(4-bromophenyl)-3-thiophenecarboxylate) exhibit higher melting points (120–122°C) compared to chloro analogs (111–112°C), indicating stronger intermolecular forces .
Key Research Findings
Substituent Impact : Piperidine-containing substituents at position 2 improve lipophilicity, which correlates with enhanced bioavailability and target binding in neurological or anti-inflammatory pathways .
Synthetic Flexibility: The thiophene core allows diverse substitutions, enabling tailored pharmacological profiles (e.g., bromo for stability, cyano for antioxidant activity) .
Commercial Viability : Bromo and chloro derivatives are commercially available (e.g., Kanto Reagents Catalog), highlighting their industrial relevance .
Biological Activity
Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
This compound can be characterized by its unique chemical structure, which contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 342.44 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound shows potential in inhibiting the growth of various bacterial strains.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation.
- Anticancer Properties : Some studies have highlighted its ability to induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.
Biological Activity Data
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
- Antimicrobial Study : A study conducted on the efficacy of this compound against common pathogens revealed significant inhibition zones, indicating strong antimicrobial properties. The study tested various concentrations and found a dose-dependent response.
- Anti-inflammatory Research : In a controlled experiment involving animal models, the compound was administered to assess its impact on inflammation. Results showed a marked decrease in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
- Cancer Cell Line Experiment : A series of assays were performed on different cancer cell lines (e.g., breast and prostate cancer). The results indicated that treatment with the compound led to increased rates of apoptosis and reduced cell viability, highlighting its potential as an anticancer drug.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves coupling thiophene precursors with piperidine-containing reagents. For example, refluxing in toluene with piperidine and acetic acid as catalysts promotes efficient amide bond formation . Solvent choice (e.g., toluene vs. DMF) and temperature control are critical to minimize side reactions. Post-synthesis purification via recrystallization (using ethanol or methanol) enhances purity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions and confirms piperidinoacetyl group integration .
- HPLC-MS : Validates molecular weight and detects impurities .
- X-ray crystallography : Resolves planar/near-planar conformations of the thiophene ring and hydrogen-bonding networks .
Q. What safety protocols are mandatory during synthesis and handling?
- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection due to potential skin/eye irritation. Refer to SDS guidelines for respiratory protection if dust or aerosols form .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the impact of substituents on biological activity?
- Methodological Answer :
- Comparative assays : Test derivatives with varied substituents (e.g., nitro, chloro, or methoxy groups) in antioxidant (DPPH assay) and anti-inflammatory (carrageenan-induced edema) models .
- Data correlation : Use regression analysis to link electronic effects (Hammett constants) of substituents to activity trends .
Q. What experimental designs address discrepancies between in vitro and in vivo anti-inflammatory data?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability and metabolic stability (e.g., liver microsome assays) to explain reduced in vivo efficacy .
- Dose-response studies : Adjust dosing regimens in animal models (e.g., rat paw edema) to align with in vitro IC₅₀ values .
Q. How do computational models predict target interactions and pharmacokinetics?
- Methodological Answer :
- Molecular docking : Simulate binding to cyclooxygenase-2 (COX-2) or NF-κB using software like AutoDock .
- ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions based on PubChem-derived descriptors .
Data Analysis & Contradiction Resolution
Q. What strategies validate conflicting reports on cytotoxicity across thiophene derivatives?
- Methodological Answer :
- Standardized assays : Replicate studies using identical cell lines (e.g., HepG2) and MTT assay protocols to control variability .
- Meta-analysis : Pool data from multiple studies to identify trends in substituent-driven toxicity .
Q. How can researchers resolve inconsistencies in spectroscopic data for structurally similar analogs?
- Methodological Answer :
- High-resolution techniques : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals in aromatic regions .
- Cross-lab validation : Collaborate with independent labs to verify spectral assignments .
Tables for Comparative Analysis
Table 1 : Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Impact on Yield/Purity | Source |
|---|---|---|---|
| Solvent | Toluene | Maximizes amide coupling | |
| Catalyst | Piperidine/Acetic Acid | Accelerates reaction | |
| Purification | Ethanol recrystallization | ≥95% purity |
Table 2 : Biological Activity of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
